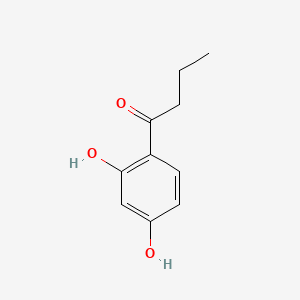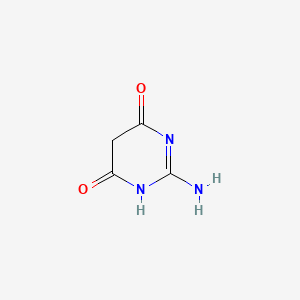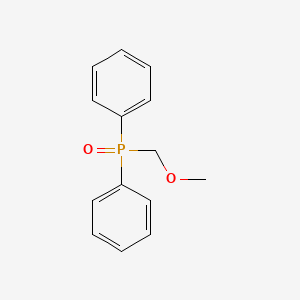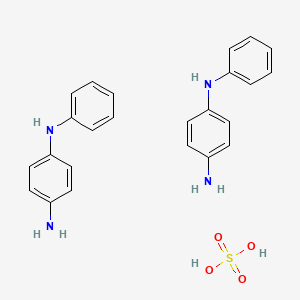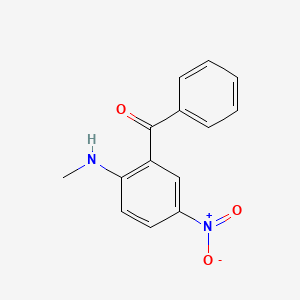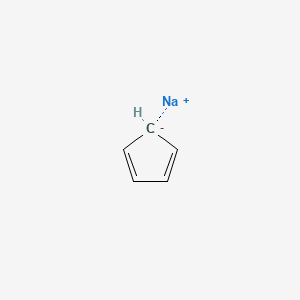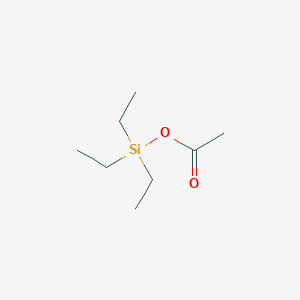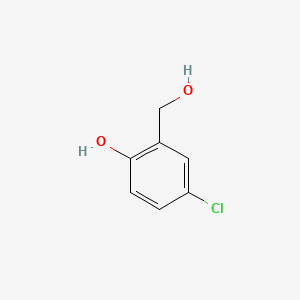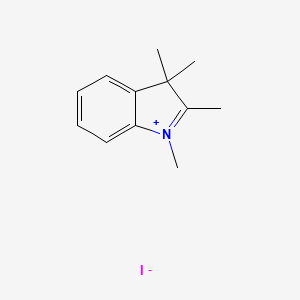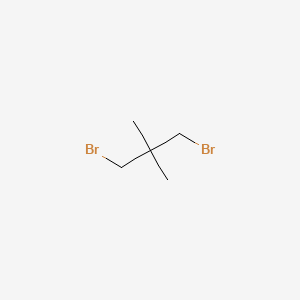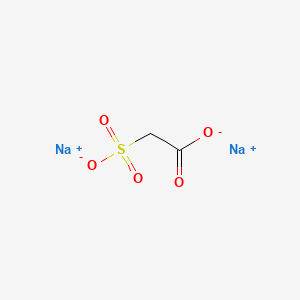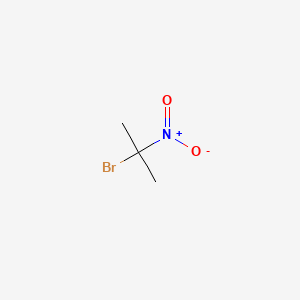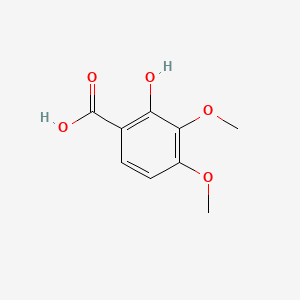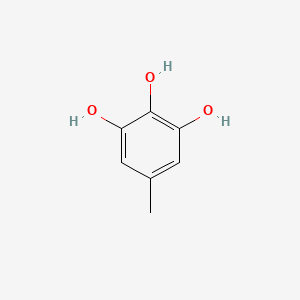
5-Methylbenzene-1,2,3-triol
Übersicht
Beschreibung
5-Methylbenzene-1,2,3-triol is an organic compound with the molecular formula C₇H₈O₃. It belongs to the class of catechols , which are compounds containing a 1,2-benzenediol moiety. It is also classified as a polyphenol due to its three hydroxyl groups substituted onto a benzene ring. The compound appears as a clear, colorless liquid with a distinctive aromatic odor .
Synthesis Analysis
- Hydroxylation of Toluene : Toluene (methylbenzene) can undergo hydroxylation using oxidizing agents to yield 5-Methylbenzene-1,2,3-triol. The reaction involves the replacement of one of the methyl groups with a hydroxyl group .
Molecular Structure Analysis
The molecular structure of 5-Methylbenzene-1,2,3-triol consists of a benzene ring with three hydroxyl groups attached at positions 1, 2, and 3. The compound is planar, and the delocalized electrons within the ring contribute to its stability .
Chemical Reactions Analysis
- Nitration : 5-Methylbenzene-1,2,3-triol can undergo nitration, resulting in the formation of 2-nitro-5-methylbenzene and 4-nitro-5-methylbenzene. The methyl group is 2,4-directing, favoring these positions for substitution .
- Other Substitution Reactions : The presence of electron-withdrawing groups (such as nitro) ortho and para to the hydroxyl groups enhances the rate of substitution reactions .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Polyurethane Networks from Fatty-Acid-Based Aromatic Triols
Aromatic triols like 5-Methylbenzene-1,2,3-triol can be used to synthesize biobased segmented polyurethanes. These materials exhibit interesting morphologies and thermal properties, potentially useful in various industrial applications (Lligadas et al., 2007).
Molecular Modeling in Anti-Viral Drug Development
Research indicates that derivatives of 5-Methylbenzene-1,2,3-triol could be significant in developing antiviral drugs, particularly against SARS-CoV-2. Molecular modeling suggests that these compounds show promising binding energy, indicating potential for therapeutic application (Palsaniya et al., 2021).
Conversion of Methanol to Hydrocarbons
In the process of converting methanol to hydrocarbons, compounds like 5-Methylbenzene-1,2,3-triol can act as intermediates. This reaction, particularly over zeolite H-ZSM-5, highlights their role in forming ethene and propene, which are valuable in the chemical industry (Bjørgen et al., 2007).
Antioxidant Properties
The antioxidant properties of 5-Methylbenzene-1,2,3-triol and similar compounds have been explored. Studies using density functional theory reveal that these compounds exhibit significant radical-scavenging capacity, making them potentially useful in various pharmaceutical and food industry applications (Saïd & Mekelleche, 2018).
Catalyst in Tar Decomposition
Studies show that 5-Methylbenzene-1,2,3-triol can be involved in catalytic processes like tar decomposition under specific conditions. This suggests its potential application in energy and environmental science (Zhou et al., 2017).
Supramolecular Hosts and Binding
Compounds structurally related to 5-Methylbenzene-1,2,3-triol, such as 1,3,5-triethylbenzenes, have been studied for their ability to organize molecular-recognition elements in supramolecular chemistry. This research helps understand the principles behind the organization and binding of molecular structures (Wang & Hof, 2012).
Roasted Coffee's Bitter Compounds
In the food industry, particularly in the study of coffee flavors, derivatives of 5-Methylbenzene-1,2,3-triol have been identified as contributing to the bitter taste in roasted coffee. This discovery is significant for understanding and manipulating flavor profiles (Kreppenhofer et al., 2011).
Synthesis of Tetrahydrofurans in Natural Products
The synthesis of 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans, which includes 5-Methylbenzene-1,2,3-triol, has been explored. These compounds are present in several natural products, highlighting their significance in organic chemistry and pharmaceutical applications (Brovetto & Seoane, 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-2-5(8)7(10)6(9)3-4/h2-3,8-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUABOGYMWADSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209734 | |
| Record name | 1,2,3-Benzenetriol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbenzene-1,2,3-triol | |
CAS RN |
609-25-6 | |
| Record name | 1,2,3-Benzenetriol, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Benzenetriol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-BENZENE-1,2,3-TRIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

